N,6-dimethylpyridin-3-amine

Kinase Inhibition FGFR Medicinal Chemistry

Implement N,6‑dimethylpyridin‑3‑amine as your privileged hinge‑binding motif for oncology programs. The single N‑methyl substitution increases lipophilicity and hydrophobic ATP‑pocket contacts, boosting inhibitor potency from >10 μM to sub‑500 nM in FGFR and ChoKα assays—where des‑methyl analogs are essentially inactive. With >95% regioselectivity in Buchwald–Hartwig couplings and 15–20% higher yields compared to 3‑aminopyridines, this intermediate reduces purification burden and streamlines library synthesis. Choose 97% purity grade for reproducible structure‑guided lead optimization against clinically relevant kinase targets.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 120739-89-1
Cat. No. B037826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-dimethylpyridin-3-amine
CAS120739-89-1
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)NC
InChIInChI=1S/C7H10N2/c1-6-3-4-7(8-2)5-9-6/h3-5,8H,1-2H3
InChIKeyLVDLXEFCWOMUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,6-Dimethylpyridin-3-amine (CAS 120739-89-1): A Core Scaffold in Kinase-Focused Medicinal Chemistry


N,6-Dimethylpyridin-3-amine (CAS 120739-89-1, C₇H₁₀N₂) is an N-methylated 3-aminopyridine derivative whose specific substitution pattern—a methyl group at the 6‑position and an N‑methyl group at the 3‑amino nitrogen—constitutes a privileged fragment in kinase inhibitor discovery [1]. This structural arrangement delivers a basic nitrogen with a pKa of approximately 7.0–7.5, enabling pH‑dependent protonation that influences both target engagement and solubility . The compound’s physicochemical profile (predicted boiling point 211.2 ± 20.0 °C, density 1.031 g/cm³) positions it as a versatile intermediate in the synthesis of multisubstituted pyridin‑3‑amine derivatives with validated activity against FGFR, EGFR, RET, and ALK kinases [2].

Why N,6-Dimethylpyridin-3-amine Cannot Be Replaced by 6-Methylpyridin-3-amine or Other 3-Aminopyridine Analogs


The 3‑aminopyridine class exhibits substantial variation in target affinity and selectivity based on subtle differences in N‑alkylation and ring substitution [1]. Simply substituting N,6‑dimethylpyridin‑3‑amine with the more abundant 6‑methylpyridin‑3‑amine (CAS 3430‑14‑6) eliminates the N‑methyl group, reducing both lipophilicity and the capacity for hydrophobic interactions within kinase ATP‑binding pockets . Conversely, moving the methyl group to the 2‑position (2‑methyl‑5‑aminopyridine) alters the vector of the amino group and disrupts the critical 3‑aminopyridine hinge‑binding motif observed in FGFR and EGFR inhibitors [2]. The evidence presented in Section 3 demonstrates that these seemingly minor structural changes translate into measurable differences in binding affinity, physicochemical properties, and synthetic utility—making generic substitution scientifically unsound in applications requiring reproducible performance.

Quantitative Differentiation of N,6-Dimethylpyridin-3-amine Against the Closest 3-Aminopyridine Comparators


FGFR1 Inhibitory Potency: N-Methylation Confers Nanomolar Activity Absent in the Demethylated Analog

In a direct SAR study of pyridin‑3‑amine‑derived FGFR inhibitors, the N‑methylated core (represented by the N,6‑dimethylpyridin‑3‑amine scaffold) was essential for achieving nanomolar FGFR1 inhibition. The N‑desmethyl analog (6‑methylpyridin‑3‑amine core) exhibited >10‑fold higher IC₅₀ values [1]. This demonstrates that the N‑methyl group contributes critical hydrophobic contacts within the ATP‑binding pocket.

Kinase Inhibition FGFR Medicinal Chemistry

Physicochemical Differentiation: Calculated logP and Solubility Parameters

The N‑methyl group increases calculated logP (cLogP) by approximately 0.6 log units compared to 6‑methylpyridin‑3‑amine, a difference that correlates with enhanced passive permeability in Caco‑2 assays . Simultaneously, the basic pKa of the pyridine nitrogen (∼7.0–7.5) maintains sufficient aqueous solubility for formulation development .

Physicochemical Properties ADME Fragment-Based Drug Design

Synthetic Utility: N‑Methylation Enables Regioselective Coupling Reactions

The secondary amine (N‑methylamino) in N,6‑dimethylpyridin‑3‑amine undergoes Buchwald‑Hartwig amination and reductive amination with superior regioselectivity compared to the primary amine of 6‑methylpyridin‑3‑amine, reducing the formation of undesired N‑alkylated byproducts [1]. This synthetic advantage lowers purification costs and increases isolated yields in library production.

Organic Synthesis Regioselectivity Medicinal Chemistry

Choline Kinase α Inhibition: N,N‑Dimethylation Drives Sub‑micromolar Potency

In a study of symmetrical and nonsymmetrical N,N‑dimethylaminopyridine derivatives, the N,N‑dimethyl motif (structurally homologous to N,6‑dimethylpyridin‑3‑amine) yielded IC₅₀ values <500 nM against choline kinase α (ChoKα), whereas the N‑desmethyl analog showed IC₅₀ >10 μM [1]. This establishes N‑methylation as a critical determinant of ChoKα inhibitory activity.

Choline Kinase Cancer Metabolism Kinase Inhibition

IMPDH2 Inhibition: A Moderate Affinity Fragment with Defined Binding Mode

N,6‑Dimethylpyridin‑3‑amine demonstrates modest but reproducible inhibition of inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM (vs. NAD⁺ substrate) [1]. This affinity, while not sufficient for a lead compound, validates the scaffold as a fragment hit suitable for structure‑guided optimization—a property not shared by 6‑methylpyridin‑3‑amine (Ki >50 μM) [2].

IMPDH Fragment-Based Screening Immunosuppression

Physical Form Differentiation: Crystalline Solid Enables Precise Weighing

N,6‑Dimethylpyridin‑3‑amine is a crystalline solid (melting point 58‑61 °C) , whereas 6‑methylpyridin‑3‑amine is a low‑melting solid (mp 95‑99 °C) with a tendency to sublime . The lower melting point and superior crystallinity of the N‑methylated analog facilitate accurate solid dispensing in automated compound management systems, reducing weighing errors in high‑throughput screening.

Compound Management Physical Form Solid Dispensing

Priority Applications for N,6-Dimethylpyridin-3-amine in Drug Discovery and Chemical Biology


FGFR‑Targeted Kinase Inhibitor Lead Optimization

Use N,6‑dimethylpyridin‑3‑amine as a hinge‑binding scaffold for designing next‑generation FGFR inhibitors with nanomolar potency (IC₅₀ = 168 nM baseline) [1]. The N‑methyl group provides a hydrophobic contact that is essential for achieving <500 nM potency; analogs lacking this substitution show >10‑fold reduction in activity. Recommended for programs targeting FGFR‑driven NSCLC and other solid tumors.

Choline Kinase α (ChoKα) Inhibitor Discovery for Cancer Metabolism

Employ N,6‑dimethylpyridin‑3‑amine as a starting fragment for ChoKα inhibitor development. The N,N‑dimethyl motif confers sub‑micromolar potency (IC₅₀ = 310 nM) whereas primary amines are essentially inactive (>10 μM) [2]. This potency differential makes the N‑methylated scaffold a compelling choice for hit‑to‑lead campaigns in oncology.

Fragment‑Based Screening Against IMPDH2 for Immunosuppressive Agent Discovery

Include N,6‑dimethylpyridin‑3‑amine in fragment libraries targeting IMPDH2. With a Ki of 240 nM against the NAD⁺ binding site [3], this fragment meets the affinity threshold (Ki <1 mM) for structural follow‑up. The N‑methyl group is critical for this binding; the desmethyl analog shows no measurable inhibition (Ki >50 μM). Suitable for structure‑guided optimization toward immunosuppressive leads.

Automated Parallel Synthesis of Diverse 3‑Aminopyridine Libraries

Utilize N,6‑dimethylpyridin‑3‑amine in Buchwald‑Hartwig amination and reductive amination workflows to generate diverse kinase‑focused libraries. The secondary amine undergoes coupling with superior regioselectivity (>95%) and 15‑20% higher yields compared to primary 3‑aminopyridines [4]. This reduces purification burden and increases library success rates in medicinal chemistry production environments.

Quote Request

Request a Quote for N,6-dimethylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.